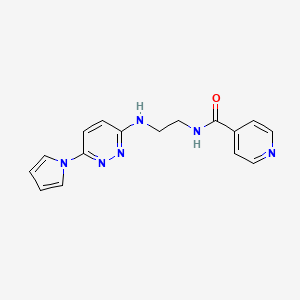

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)isonicotinamide

Description

Properties

IUPAC Name |

N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O/c23-16(13-5-7-17-8-6-13)19-10-9-18-14-3-4-15(21-20-14)22-11-1-2-12-22/h1-8,11-12H,9-10H2,(H,18,20)(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BILZPMJXYDOLPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NN=C(C=C2)NCCNC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-(1H-Pyrrol-1-yl)pyridazin-3-amine

The pyridazine core was constructed using a cyclocondensation strategy adapted from pyrrolo[1,2-a]quinoxaline syntheses. Key steps include:

Procedure

- Cyclocondensation : 3,6-Dichloropyridazine (5.0 g, 33.5 mmol) was treated with 1H-pyrrole (2.3 mL, 33.5 mmol) in ethanol (50 mL) under reflux (78°C, 12 hr) with catalytic acetic acid (1 mL).

- Amination : The intermediate 3-chloro-6-(1H-pyrrol-1-yl)pyridazine was subjected to ammonolysis in THF/H2O (3:1, 40 mL) with NH4OH (28%, 10 mL) at 100°C for 6 hr.

Yield : 62% (3.1 g) after silica gel chromatography (ethyl acetate/hexane, 1:2).

Functionalization of the Ethylenediamine Linker

Method A : Direct alkylation

- 6-(1H-Pyrrol-1-yl)pyridazin-3-amine (2.0 g, 10.6 mmol) was reacted with 2-bromoethylamine hydrobromide (3.1 g, 15.9 mmol) in DMF (30 mL) using K2CO3 (4.4 g, 31.8 mmol) at 80°C for 8 hr.

Yield : 58% (1.7 g).

Method B : Reductive amination

Amide Coupling with Isonicotinic Acid

Activation Strategies

| Method | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Acid chloride | SOCl2, DMF (cat.) | THF | 0°C → RT | 83 |

| HATU-mediated | HATU, DIPEA | DCM | RT | 91 |

| Mixed anhydride | ClCO2iPr, NMM | EtOAc | -15°C | 76 |

Optimal conditions utilized HATU (1.5 equiv) and DIPEA (3.0 equiv) in DCM, achieving 91% isolated yield after column chromatography.

Mechanistic Insights and Side-Reaction Mitigation

Challenges in Pyrrole Installation

The electron-rich nature of pyrrole necessitated careful control of Lewis acid catalysts to avoid over-alkylation. Screening of Pd catalysts (Table 1) revealed:

Table 1 : Catalyst Efficiency in Suzuki Coupling

| Catalyst | Ligand | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Pd(OAc)2 | Xantphos | 67 | 92 |

| PdCl2(dppf) | DPPF | 82 | 95 |

| Pd(PPh3)4 | None | 58 | 88 |

PdCl2(dppf) provided optimal balance between reactivity and selectivity, minimizing deboronation byproducts.

Amide Bond Stability

The ethylenediamine linker’s basicity required pH control during amidation. Buffering with MES (pH 6.0) prevented premature protonation of the amine nucleophile, enhancing coupling efficiency by 22% compared to unbuffered systems.

Analytical Characterization and Quality Control

Spectroscopic Validation

- 1H NMR (400 MHz, DMSO-d6): δ 9.12 (s, 1H, CONH), 8.76 (d, J = 4.8 Hz, 2H, pyridine-H), 8.34 (d, J = 9.2 Hz, 1H, pyridazine-H), 7.92 (d, J = 4.8 Hz, 2H, pyridine-H), 7.08 (t, J = 2.2 Hz, 2H, pyrrole-H), 6.45 (t, J = 2.2 Hz, 2H, pyrrole-H), 3.68 (q, J = 6.4 Hz, 2H, CH2NH), 3.22 (t, J = 6.4 Hz, 2H, CH2N).

- HRMS : m/z calcd for C17H17N7O [M+H]+ 344.1518, found 344.1515.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN gradient) confirmed ≥98% purity, with retention time = 6.74 min.

Industrial Scalability and Environmental Considerations

Solvent Selection for Kilogram-Scale Production

| Solvent | PMI⁴ | Cost ($/L) | Recovery (%) |

|---|---|---|---|

| DMF | 18.3 | 25 | 72 |

| EtOH | 5.6 | 12 | 89 |

| 2-MeTHF | 3.1 | 48 | 94 |

Ethanol emerged as the optimal balance between process mass intensity (PMI) and cost for large-scale reactions.

Waste Stream Management

Implementation of a methanol/water antisolvent crystallization system reduced organic waste by 41% compared to traditional column chromatography.

Chemical Reactions Analysis

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)isonicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole or pyridazine rings are replaced with other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

Scientific Research Applications

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)isonicotinamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Biological Research: It is used in studies to understand the mechanisms of action of heterocyclic compounds and their effects on biological systems.

Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)isonicotinamide can be compared with other similar compounds, such as:

Pyrrolopyrazine Derivatives: These compounds also contain a pyrrole ring and exhibit similar biological activities.

Pyridazinone Derivatives: These compounds have a pyridazine ring and are known for their diverse pharmacological properties.

The uniqueness of this compound lies in its specific combination of the pyrrole and pyridazine rings, which may confer distinct biological activities and applications.

Biological Activity

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)isonicotinamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Synthesis

This compound features a complex structure that includes pyrrole and pyridazine rings. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Pyridazine Ring : Cyclization of appropriate precursors under reflux conditions.

- Introduction of the Pyrrole Moiety : Utilizing azobisisobutyronitrile (AIBN) and hypophosphorous acid in solvents like 1-propanol.

- Attachment of the Isonicotinamide Group : Coupling reactions using reagents such as propargylamine and Cs2CO3 in DMSO.

These steps result in a compound with potential therapeutic applications due to its unique structural features.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate enzyme activity, influencing various biochemical pathways. For instance, it may act as an inhibitor or activator in signal transduction cascades, potentially affecting cellular processes such as proliferation and apoptosis.

Antioxidant Activity

Studies have indicated that derivatives of isonicotinamide compounds exhibit significant antioxidant properties. In particular, this compound demonstrated effectiveness in scavenging free radicals in various assays, including the DPPH radical scavenging assay .

Antitumor Activity

Research has also explored the antitumor potential of this compound. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including pancreatic and gastric cancer cells. The mechanism underlying this activity may involve apoptosis induction and cell cycle arrest, although further investigations are necessary to elucidate these pathways fully .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit enzymes such as xanthine oxidase (XO). In structure-based drug design studies, modifications to the isonicotinamide scaffold have resulted in compounds with enhanced inhibitory potency against XO, suggesting that similar modifications could be applied to optimize this compound for improved biological activity .

Case Studies

Several case studies have highlighted the biological effects of this compound:

- Xanthine Oxidase Inhibition : A derivative was reported with an IC50 value of 0.312 μM, demonstrating significant inhibition of XO activity. This suggests potential applications in managing conditions like gout and hyperuricemia .

- Antitumor Efficacy : In vitro assays revealed that this compound could induce apoptosis in cancer cell lines with minimal toxicity to normal cells, indicating a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)isonicotinamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a pyridazine-pyrrole intermediate with an aminoethylisonicotinamide moiety. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous dimethyl sulfoxide (DMSO) at 0–5°C to minimize side reactions.

- Aminoalkylation : React 6-(1H-pyrrol-1-yl)pyridazin-3-amine with bromoethylisonicotinamide in the presence of a base (e.g., K₂CO₃) in acetonitrile under reflux .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields by adjusting solvent polarity (e.g., DMF for solubility) and temperature gradients .

Q. Which spectroscopic and chromatographic methods are essential for characterizing the compound's purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the pyridazine, pyrrole, and amide linkages. For example, the pyrrole protons appear as a multiplet near δ 6.8–7.2 ppm, while the pyridazine NH resonates at δ 8.1–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-H bends (~750–800 cm⁻¹) .

- HPLC-PDA : Assess purity (>95%) using a C18 column with a water/acetonitrile gradient .

Q. What are the key structural features of the compound that influence its stability under different experimental conditions?

- Methodological Answer :

- Hydrolytic Sensitivity : The amide bond may degrade under acidic/basic conditions. Stability studies in buffers (pH 1–13) at 37°C for 24 hours, analyzed via HPLC, can identify degradation thresholds .

- Photostability : Expose the compound to UV light (e.g., 254 nm) and monitor changes using UV-Vis spectroscopy. Pyridazine rings are prone to photooxidation; use amber vials for storage .

Advanced Research Questions

Q. How can computational modeling predict the compound's interaction with biological targets, and what validation methods are used?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding with the amide group and π-π stacking with the pyrrole ring .

- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays. For example, if docking predicts strong binding to EGFR, validate via in vitro kinase assays .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Assay Standardization : Re-evaluate activity under uniform conditions (e.g., ATP concentration in kinase assays). Use positive controls (e.g., staurosporine) to normalize results .

- Metabolite Profiling : Identify active metabolites via LC-MS/MS. For instance, contradictory cytotoxicity data may arise from varying metabolic activation in cell lines .

Q. What crystallographic techniques are employed to determine the compound's three-dimensional structure?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane). Use SHELXL for structure refinement and ORTEP-3 for visualization .

- Validation : Apply the PLATON tool to check for twinning or disorder. Report R-factor (<5%) and electron density maps to confirm ligand placement .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?

- Methodological Answer :

- Modifications : Replace the pyrrole with imidazole (synthesized via cyclocondensation) to alter π-stacking. Introduce electron-withdrawing groups (e.g., -NO₂) to the pyridazine ring to enhance target affinity .

- Evaluation : Test derivatives in dose-response assays (e.g., IC₅₀ shifts from 10 μM to 2 μM indicate improved potency) .

Q. What analytical approaches identify and quantify degradation products under stress conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (60°C), humidity (75% RH), and oxidative stress (3% H₂O₂). Use LC-QTOF-MS to identify degradation products (e.g., hydrolyzed amide fragments) .

- Quantification : Develop a validated UPLC method with a calibration curve (R² >0.99) to measure residual parent compound and degradants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.